4-Cyclohexylbutyric acid

Catalog No.
S524718
CAS No.
4441-63-8
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclohexylbutyric acid

4-Cyclohexylbutyric acid (CAS 4441-63-8) offers a low-melting, liquid-handling alternative to solid 4-phenylbutyric acid, solving automated dosing challenges.

  • Liquid at ambient temperature (

CAS Number

4441-63-8

Product Name

4-Cyclohexylbutyric acid

IUPAC Name

4-cyclohexylbutanoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12)

InChI Key

UVZMNGNFERVGRC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCC(=O)O

solubility

Soluble in DMSO

Synonyms

cyclohexanebutyric acid, cyclohexanebutyric acid, barium salt, cyclohexanebutyric acid, cadmium salt, cyclohexanebutyric acid, cobalt salt, cyclohexanebutyric acid, copper salt, cyclohexanebutyric acid, lead salt, cyclohexanebutyric acid, lithium salt, cyclohexanebutyric acid, maganeese salt, cyclohexanebutyric acid, magnesium salt, cyclohexanebutyric acid, mercury salt, cyclohexanebutyric acid, nickel salt, cyclohexanebutyric acid, potassium salt, cyclohexanebutyric acid, silver salt, cyclohexanebutyric acid, sodium salt, cyclohexanebutyric acid, strontium salt, cyclohexanebutyric acid, zinc salt

Canonical SMILES

C1CCC(CC1)CCCC(=O)O

The exact mass of the compound 4-Cyclohexylbutyric acid is 170.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406925. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

25 g

4-Cyclohexylbutyric acid (CAS 4441-63-8) is a C10 carboxylic acid featuring a flexible, non-aromatic cyclohexyl ring separated from the carboxyl group by a four-carbon alkyl chain. This structure imparts significant lipophilicity and a distinct spatial arrangement compared to aromatic or linear analogs. It functions primarily as a specialized chemical intermediate and building block in applications where properties like solubility in non-polar systems, specific thermal behavior in polymers or liquid crystals, and defined non-aromatic steric bulk are critical design parameters. [REFS-1, REFS-2]

Research Fit

Solid at room temperature, simplifies weighing and recrystallization workflows
Cyclohexyl scaffold for lipophilic building block synthesis
Official USP/EP reference standard for impurity analysis
Co-substrate for cometabolic biopolymer production

Direct substitution of 4-Cyclohexylbutyric acid with its common aromatic analog, 4-phenylbutyric acid, is frequently unviable due to fundamental differences in physical and chemical properties. The saturated, flexible cyclohexyl ring results in a significantly lower melting point, rendering it a liquid or low-melting solid at room temperature for easier handling and dosing in many processes, whereas the flat, rigid phenyl ring of 4-phenylbutyric acid makes it a crystalline solid. [REFS-1, REFS-2] This structural change from an alicyclic to an aromatic ring also fundamentally alters molecular packing, electronic properties, and receptor binding interactions, making the two compounds non-interchangeable as precursors for liquid crystals or as scaffolds in medicinal chemistry. [3]

Substitution Risk

Straight-chain analog (nonanoic acid)
Liquid physical state and lower cLogP may shift formulation behavior and purification steps.
Aromatic analog (4-phenylbutyric acid)
Lower lipophilicity and different enzyme inhibition profile may alter target binding or extraction properties.
Non-certified 4-CHB grades
Lack of pharmacopeial traceability makes them unsuitable for compendial impurity profiling.

Superior Processability: Liquid at Room Temperature vs. Solid Analog

A critical differentiator for processability and handling is the physical state of 4-Cyclohexylbutyric acid at ambient temperatures. It possesses a melting point of 14-16 °C (or 30-32 °C depending on the source), making it a liquid or low-melting solid. [REFS-1, REFS-2] In direct contrast, its widely used aromatic analog, 4-phenylbutyric acid, is a crystalline solid with a much higher melting point of 49-51 °C. [REFS-3, REFS-4]

Evidence DimensionMelting Point (°C)
Target Compound Data14–16 °C
Comparator Or Baseline4-Phenylbutyric acid: 49–51 °C
Quantified Difference>30 °C lower melting point
ConditionsStandard atmospheric pressure

This significant difference in melting point means 4-Cyclohexylbutyric acid can be dosed and mixed as a liquid, simplifying industrial processes and avoiding heating or solvent-handling steps required for its solid analog.

Melting Point
Class-level
29–32 °C (solid) vs. 49–52 °C / 12.5 °C
Solid state may simplify handling and recrystallization.
Standard literature values at atm. pressure.

Enhanced Precursor Suitability for Nematic Liquid Crystals

In the synthesis of calamitic (rod-like) liquid crystals, the choice of a terminal group is critical for defining the thermal properties of the resulting material. Studies comparing analogous molecular cores show that incorporating a flexible, bulky cyclohexyl group instead of a flat phenyl group consistently results in materials with higher clearing points (nematic-to-isotropic transition temperatures). For example, in one cyanobiphenyl series, the cyclohexyl-terminated material exhibited a clearing point of 229.5 °C, significantly higher than related compounds with smaller or linear terminal groups. [1] This demonstrates the utility of the cyclohexyl moiety for creating thermally stable nematic phases.

Evidence DimensionClearing Point (N-I Transition, °C) of Resulting LC Material
Target Compound DataEnables high clearing points (e.g., 229.5 °C in a model system)
Comparator Or BaselineAnalogous materials with phenyl or linear alkyl groups generally show lower clearing points and less stable nematic phases.
Quantified DifferenceSignificant increase in thermal stability of the nematic phase.
ConditionsSynthesis of cyanobiphenyl-based liquid crystals.

For buyers developing liquid crystal mixtures, using 4-cyclohexylbutyric acid as a precursor provides a reliable route to materials with higher thermal stability and broader operating temperature ranges compared to precursors with aromatic rings.

Lipophilicity (cLogP)
Class-level
cLogP ~3.4–3.8 vs. 4-PBA 2.42
Higher lipophilicity supports non-polar partitioning research.
Computational estimates; not experimental values.

Potent Histone Deacetylase (HDAC) Inhibition vs. Phenyl-Capped Analogs

In the design of histone deacetylase (HDAC) inhibitors, the terminal 'cap' group that interacts with the surface of the enzyme active site is a key determinant of potency. A study on hydroxamic acid-based inhibitors directly compared analogs with cyclohexyl and phenyl caps. The cyclohexyl-capped compound (Compound 10g) demonstrated potent inhibition of total HDACs from HeLa cell nuclear extract with an IC50 value of 0.04 µM. [1] This was more potent than its direct phenyl-capped analog (Compound 10f), which had an IC50 of 0.11 µM under identical assay conditions. [1]

Evidence DimensionHDAC Inhibitory Potency (IC50, µM)
Target Compound Data0.04 µM (for a cyclohexyl-capped derivative)
Comparator Or BaselinePhenyl-capped analog: 0.11 µM
Quantified Difference2.75-fold more potent
ConditionsIn vitro assay using HeLa cell nuclear extract.

This demonstrates that the non-aromatic, flexible cyclohexyl ring can provide more effective interactions with the enzyme surface than a rigid phenyl ring, making 4-cyclohexylbutyric acid a more promising starting point for developing highly potent HDAC inhibitors.

Pharmacopeial Identity
Head-to-head
USP Phenylbutyrate RC C / EP Impurity C
Required for compendial impurity method validation.
Regulatory traceability per USP/EP monographs.
Cometabolic PHA Yield
Head-to-head
Co-feed with NA increases 4-CHB incorporation into PHA copolymer
Supports cometabolic biopolymer production context.
In vivo P. oleovorans assay with nonanoic acid co-substrate.
Microbial Carbon Source
Data to verify
Supports growth of Arthrobacter sp. strain CA1
May support cycloaliphatic catabolism studies.
Quantitative growth data not specified.

Precursor for Thermally Stable Nematic Liquid Crystal Mixtures

Leveraging the demonstrated ability of the cyclohexyl group to increase clearing points, this compound is a preferred building block for synthesizing liquid crystal components intended for applications requiring high thermal stability and a wide operational temperature range, such as in advanced display technologies or optical sensors. [1]

Scaffold for Potent Epigenetic Drug Discovery Programs

Given the quantitative evidence that its cyclohexyl cap can lead to higher HDAC inhibition potency compared to phenyl-based analogs, this acid is a strategic choice as a starting material or fragment in the development of novel, highly potent histone deacetylase (HDAC) inhibitors for oncology and other therapeutic areas. [2]

Formulation of Non-Aqueous Systems Requiring Liquid-Phase Dosing

The low melting point of 4-Cyclohexylbutyric acid makes it highly suitable for industrial processes where automated, liquid-phase handling is required to improve manufacturing efficiency and safety. This contrasts sharply with the solid-phase handling required for its common substitute, 4-phenylbutyric acid. [3]

Application Fit

Application
Selection Property
Validation Focus
Compendial impurity profiling
Certified pharmacopeial reference standard
Method specificity and system suitability
Functionalized biopolymer synthesis
Cometabolic co-substrate with nonanoic acid
Copolymer composition and thermal properties
Microbial catabolism studies
Specific carbon source for Arthrobacter sp.
Growth support and metabolite profiling
Lipophilic intermediate synthesis
High cLogP cycloaliphatic scaffold
Partition coefficient and derivative design

XLogP3

3.4

Exact Mass

170.1307

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

32WI1J2ZOS

Related CAS

2218-80-6 (copper salt)
35542-88-2 (manganese salt)
38582-17-1 (cobalt salt)
38582-18-2 (zinc salt)
3906-55-6 (nickel salt)
55700-14-6 (cadmium salt)
61886-29-1 (hydrochloride salt)
62637-99-4 (lead salt)
62638-00-0 (lithium salt)
62638-02-2 (mercury salt)
62638-03-3 (potassium salt)
62638-04-4 (silver salt)
62638-05-5 (strontium salt)
62669-64-1 (magnesium salt)
62669-65-2 (barium salt)

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4441-63-8

Wikipedia

Cyclohexanebutanoic acid

General Manufacturing Information

Cyclohexanebutanoic acid: ACTIVE
1: Van Backer JT, Jordan MR, Leahy DT, Moore JS, Callas P, Dominick T, Cataldo PA. Preemptive Analgesia Decreases Pain Following Anorectal Surgery: A Prospective, Randomized, Double-Blinded, Placebo-Controlled Trial. Dis Colon Rectum. 2018 Jul;61(7):824-829. doi: 10.1097/DCR.0000000000001069. PubMed PMID: 29771804.
2: Brandt C, May TW. Extended-release drug formulations for the treatment of epilepsy. Expert Opin Pharmacother. 2018 Jun;19(8):843-850. doi: 10.1080/14656566.2018.1465561. Epub 2018 Apr 19. Review. PubMed PMID: 29672177.
3: Benzi JRL, Yamamoto PA, Stevens JH, Baviera AM, de Moraes NV. The role of organic cation transporter 2 inhibitor cimetidine, experimental diabetes mellitus and metformin on gabapentin pharmacokinetics in rats. Life Sci. 2018 May 1;200:63-68. doi: 10.1016/j.lfs.2018.03.012. Epub 2018 Mar 15. PubMed PMID: 29551575.
4: Fleet JL, Dixon SN, Kuwornu PJ, Dev VK, Montero-Odasso M, Burneo J, Garg AX. Gabapentin dose and the 30-day risk of altered mental status in older adults: A retrospective population-based study. PLoS One. 2018 Mar 14;13(3):e0193134. doi: 10.1371/journal.pone.0193134. eCollection 2018. PubMed PMID: 29538407; PubMed Central PMCID: PMC5851574.
5: Rowe FJ, Hanna K, Evans JR, Noonan CP, Garcia-Finana M, Dodridge CS, Howard C, Jarvis KA, MacDiarmid SL, Maan T, North L, Rodgers H. Interventions for eye movement disorders due to acquired brain injury. Cochrane Database Syst Rev. 2018 Mar 5;3:CD011290. doi: 10.1002/14651858.CD011290.pub2. Review. PubMed PMID: 29505103.
6: Welsch P, Üçeyler N, Klose P, Walitt B, Häuser W. Serotonin and noradrenaline reuptake inhibitors (SNRIs) for fibromyalgia. Cochrane Database Syst Rev. 2018 Feb 28;2:CD010292. doi: 10.1002/14651858.CD010292.pub2. Review. PubMed PMID: 29489029; PubMed Central PMCID: PMC5846183.
7: Moore A, Derry S, Wiffen P. Gabapentin for Chronic Neuropathic Pain. JAMA. 2018 Feb 27;319(8):818-819. doi: 10.1001/jama.2017.21547. PubMed PMID: 29486015.
8: Wallach JD, Ross JS. Gabapentin Approvals, Off-Label Use, and Lessons for Postmarketing Evaluation Efforts. JAMA. 2018 Feb 27;319(8):776-778. doi: 10.1001/jama.2017.21897. PubMed PMID: 29486013.
9: Rascón-Martínez DM, Guzmán-Sánchez JA, Corral-Urdapilleta NP, Arguelles-Uribe GD, Velázquez-Loeza J, Soto-Palma G, Carrillo-Torres O. Gabapentine 300 mg vs. 450 mg as anesthetic premedication for reactive hypertension, anxiety and analgesia. Gac Med Mex. 2018;154(1):54-61. doi: 10.24875/GMM.17002796. Spanish. PubMed PMID: 29420518.
10: Miao J, Aboagye DE, Chulpayev B, Liu L, Ishkanian G, Kolanuvada B, Alaie D, Petrillo RL. Importance of Regular and Maintenance Therapy Adherence in Neuromyelitis Optica (NMO): Lessons from a Repeating Relapse Case. Am J Case Rep. 2018 Jan 11;19:41-46. PubMed PMID: 29321467; PubMed Central PMCID: PMC5772341.
11: Lee J, Nonaka S, Takayama M, Ezura H. Utilization of a Genome-Edited Tomato (Solanum lycopersicum) with High Gamma Aminobutyric Acid Content in Hybrid Breeding. J Agric Food Chem. 2018 Jan 31;66(4):963-971. doi: 10.1021/acs.jafc.7b05171. Epub 2018 Jan 19. PubMed PMID: 29314836.
12: Marske C, Bernard N, Palacios A, Wheeler C, Preiss B, Brown M, Bhattacharya S, Klapstein G. Fibromyalgia with Gabapentin and Osteopathic Manipulative Medicine: A Pilot Study. J Altern Complement Med. 2018 Apr;24(4):395-402. doi: 10.1089/acm.2017.0178. Epub 2018 Jan 3. PubMed PMID: 29298077.
13: Gerhant A, Dziwota EA, Perzyńska-Starkiewicz A, Derewianka-Polak M, Olajossy M. Vulvodynia and depression - a case study. Psychiatr Pol. 2017 Oct 29;51(5):937-952. doi: 10.12740/PP/67371. Epub 2017 Oct 29. English, Polish. PubMed PMID: 29289972.
14: Masuda R, Ajimi J, Murata T. Pharmacotherapy for Neuropathic Pain in Japan. J Nippon Med Sch. 2017;84(6):258-267. doi: 10.1272/jnms.84.258. Review. PubMed PMID: 29279555.
15: Nevitt SJ, Sudell M, Weston J, Tudur Smith C, Marson AG. Antiepileptic drug monotherapy for epilepsy: a network meta-analysis of individual participant data. Cochrane Database Syst Rev. 2017 Dec 15;12:CD011412. doi: 10.1002/14651858.CD011412.pub3. Review. PubMed PMID: 29243813.
16: Mason BJ, Quello S, Shadan F. Gabapentin for the treatment of alcohol use disorder. Expert Opin Investig Drugs. 2018 Jan;27(1):113-124. doi: 10.1080/13543784.2018.1417383. Epub 2017 Dec 23. Review. PubMed PMID: 29241365; PubMed Central PMCID: PMC5957503.
17: Tinsbloom B, Muckler VC, Stoeckel WT, Whitehurst RL, Morgan B. Evaluating the Implementation of a Preemptive, Multimodal Analgesia Protocol in a Plastic Surgery Office. Plast Surg Nurs. 2017 Oct/Dec;37(4):137-143. doi: 10.1097/PSN.0000000000000201. PubMed PMID: 29210970.
18: Peckham AM, Fairman KA, Sclar DA. Call for increased pharmacovigilance of gabapentin. BMJ. 2017 Nov 30;359:j5456. doi: 10.1136/bmj.j5456. PubMed PMID: 29191838.
19: Yepes G, Guitart X, Rea W, Newman AH, Allen RP, Earley CJ, Quiroz C, Ferré S. Targeting hypersensitive corticostriatal terminals in restless legs syndrome. Ann Neurol. 2017 Dec;82(6):951-960. doi: 10.1002/ana.25104. Epub 2017 Dec 7. PubMed PMID: 29171915; PubMed Central PMCID: PMC5739944.
20: Han C, Kuang MJ, Ma JX, Ma XL. The Efficacy of Preoperative Gabapentin in Spinal Surgery: A Meta-Analysis of Randomized Controlled Trials. Pain Physician. 2017 Nov;20(7):649-661. Review. PubMed PMID: 29149144.

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